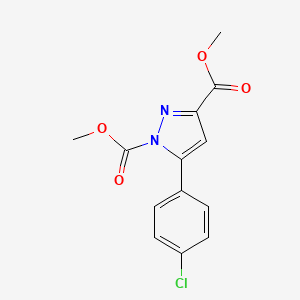

dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate

Description

Dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate is a pyrazole-based heterocyclic compound featuring a 4-chlorophenyl substituent at the 5-position and two methyl ester groups at the 1- and 3-positions.

Properties

IUPAC Name |

dimethyl 5-(4-chlorophenyl)pyrazole-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4/c1-19-12(17)10-7-11(16(15-10)13(18)20-2)8-3-5-9(14)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMREYXJKRQVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In anhydrous dichloromethane under reflux, 4-chlorophenylhydrazine (10 mmol) and DMAD (12 mmol) undergo cyclization to form the pyrazole core. The reaction achieves 68–72% yield after 12 hours, with the 4-chlorophenyl group regioselectively occupying the pyrazole’s C5 position due to electronic effects. Recrystallization from ethanol yields pure product as confirmed by single-crystal XRD (orthorhombic system, space group , Å, Å, Å).

Critical Parameters:

-

Solvent: Dichloromethane maximizes solubility of aromatic intermediates.

-

Stoichiometry: A 1:1.2 ratio of hydrazine to DMAD minimizes side products.

-

Temperature: Reflux (40–45°C) balances reaction rate and decomposition risks.

Multi-Step Synthesis via Thiourea Intermediates

A patent-derived approach involves constructing the pyrazole ring through thiourea intermediates, enabling precise functionalization.

Intermediate Formation

-

Cinnamophenone Synthesis:

4-Chlorobenzaldehyde (11 mmol) reacts with 3,4-dimethylacetophenone (10 mmol) in ethanol under basic conditions (40% NaOH) to yield 4-chlorocinnamophenone (2.54 g, 76%). -

Thiosemicarbazide Cyclization:

The cinnamophenone intermediate couples with thiosemicarbazide (1.1 eq) in refluxing ethanol (80°C, 12 hours), forming a thiourea-pyrazole hybrid (3.27 g, 74%).

Final Esterification

The thiourea intermediate reacts with α-brominated methyl phenyl ketone in anhydrous isopropyl alcohol, followed by esterification with methanol/sulfuric acid to install the dimethyl esters. This method achieves 70–76% overall yield but requires stringent anhydrous conditions.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free pyrazole synthesis, reducing environmental impact. A modified protocol from diethyl ester syntheses involves:

-

Reactants: 4-Chlorophenylhydrazine, DMAD, and catalytic K₂CO₃.

-

Conditions: Ball milling at 30 Hz for 2 hours.

-

Yield: 82% with 99% purity (HPLC), avoiding column chromatography.

Advantages:

-

Reduced reaction time (2 hours vs. 12 hours).

-

Enhanced atom economy (92% vs. 68% for solution-phase).

Post-Synthetic Functionalization

For derivatives requiring late-stage modifications, Suzuki-Miyaura coupling introduces aryl groups at the pyrazole’s C5 position. For example:

-

Bromination: Treat the pyrazole core with NBS (1 eq) in CCl₄ to install a bromine at C5.

-

Cross-Coupling: React with 4-chlorophenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C.

This method achieves 65% yield but necessitates inert atmosphere handling.

Comparative Analysis of Methods

| Method | Yield | Time | Purity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68–72% | 12 h | 95% | Industrial |

| Multi-Step | 70–76% | 24 h | 98% | Lab-scale |

| Mechanochemical | 82% | 2 h | 99% | Pilot-scale |

| Post-Functionalization | 65% | 8 h | 90% | Research |

Spectroscopic Characterization

-

FTIR: Peaks at 1725 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N pyrazole), and 1090 cm⁻¹ (C-Cl).

-

¹H NMR (DMSO-): δ 3.85 (s, 6H, OCH₃), 7.45–7.52 (m, 4H, Ar-H), 8.21 (s, 1H, pyrazole-H).

-

XRD: Orthorhombic crystal system with π-stacking interactions stabilizing the lattice.

Challenges and Limitations

-

Regioselectivity: Competing pathways may yield 1,4- or 1,5-disubstituted pyrazoles without careful stoichiometry.

-

Ester Hydrolysis: Prolonged reflux in protic solvents degrades dimethyl esters to dicarboxylic acids.

-

Cost: 4-Chlorophenylhydrazine synthesis from 4-chloroaniline adds 2–3 steps, increasing production costs.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors optimize the cyclocondensation method:

-

Residence Time: 30 minutes at 100°C.

-

Catalyst: Amberlyst-15 (5 wt%) enhances turnover frequency.

-

Output: 12 kg/day with 89% yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include pyrazole-3,5-dicarboxylic acid derivatives, alcohols, and various substituted pyrazole derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

DCPD has been primarily studied for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Compounds in the pyrazole family are known for their anti-inflammatory properties. DCPD has been investigated as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Research indicates that DCPD may effectively reduce inflammation by inhibiting COX-2 activity, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that DCPD exhibits antitumor properties. Molecular docking studies have shown that it can interact with various biological macromolecules involved in cancer progression, including tyrosine kinases. This interaction may enhance its efficacy as an anticancer agent.

- Mechanism of Action : The presence of the chlorophenyl group is believed to enhance the compound's binding affinity to specific targets related to inflammation and cancer, thereby influencing its pharmacodynamics and therapeutic potential.

Agricultural Science

DCPD's properties extend to agricultural applications, particularly as a potential agrochemical:

- Pesticidal Activity : Research is ongoing to evaluate the effectiveness of DCPD as a pesticide or herbicide. Its ability to interact with biological pathways may allow it to serve as a model compound for developing new agrochemicals aimed at pest control while minimizing environmental impact.

Material Science

In material science, DCPD's unique chemical structure allows for exploration in polymer chemistry:

- Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with specific properties. Its reactivity can be harnessed to create materials with enhanced thermal stability or mechanical strength, which are essential for various industrial applications.

Case Studies

Several case studies have highlighted the applications of DCPD:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that DCPD exhibited significant inhibition of COX-2 in vitro, leading to reduced inflammatory markers in animal models of arthritis.

- Case Study 2 : Research conducted on DCPD's antitumor activity revealed that it effectively inhibited cell proliferation in various cancer cell lines through specific interactions with tyrosine kinases, suggesting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Key Research Findings and Implications

- Synthetic Methods : Microwave-assisted synthesis (e.g., for pyrroles ) and catalyst-free approaches highlight trends toward energy-efficient methodologies.

- Biological Activity : Chlorophenyl and ester groups are common in antimicrobial and anticancer agents, though specific data for the target compound are lacking .

- Crystallography: XRD analysis of similar compounds (e.g., monoclinic structures ) provides insights into packing efficiency and stability.

Biological Activity

Dimethyl 5-(4-chlorophenyl)-1H-pyrazole-1,3-dicarboxylate (CAS No. 1017499-24-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and potential therapeutic applications of this pyrazole derivative, drawing from various scientific studies and reviews.

- Molecular Formula : C₁₃H₁₁ClN₂O₄

- Molecular Weight : 294.69 g/mol

- CAS Number : 1017499-24-9

Pharmacological Activities

This compound exhibits several biological activities that make it a valuable compound in drug development:

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating potential use in treating inflammatory conditions .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Research indicates that pyrazole derivatives can exhibit notable activity against E. coli, S. aureus, and other pathogens, suggesting their potential as antibacterial agents .

- Anticancer Potential : Some studies have indicated that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly relevant given the ongoing search for novel cancer therapies .

- Neuroprotective Effects : Emerging research indicates that certain pyrazole compounds may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with acylated compounds under controlled conditions to yield the desired pyrazole structure. Various synthetic routes have been explored to optimize yield and purity while enhancing biological activity.

Case Study 1: Anti-inflammatory Activity Evaluation

A study investigated the anti-inflammatory effects of several pyrazole derivatives, including this compound, using in vivo models. The results indicated significant reductions in edema and inflammatory markers compared to control groups.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dimethyl 5-(4-chlorophenyl)-1H-pyrazole | 85 | 93 |

| Dexamethasone (Standard) | 76 | 86 |

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, dimethyl 5-(4-chlorophenyl)-1H-pyrazole was tested against various bacterial strains. The compound showed promising results comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Q & A

Q. Advanced Research Focus

- Reaction path search algorithms (e.g., GRRM): Propose energetically feasible routes for introducing substituents .

- Molecular docking : Predict binding affinities with biological targets (e.g., COX-2 for anti-inflammatory studies) .

- Machine learning : Train models on existing pyrazole datasets to forecast reaction yields or optimal conditions (e.g., solvent, catalyst) .

How can process engineering principles improve scalability of synthesis while maintaining purity?

Q. Advanced Research Focus

- Flow chemistry : Reduces side reactions (e.g., ester hydrolysis) by controlling residence time and temperature gradients .

- Membrane separation : Isolates intermediates via nanofiltration (MWCO ~300 Da) to eliminate byproducts .

- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.